
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly known as CCP or CCP450, and it is a potent inhibitor of the cytochrome P450 enzyme system. The cytochrome P450 enzyme system is responsible for metabolizing many drugs, toxins, and other foreign substances in the body. Therefore, CCP has been studied for its potential to modulate the activity of this enzyme system and improve the efficacy and safety of various drugs.
Applications De Recherche Scientifique
Antioxidant and Antiradical Activities
Research on derivatives of 1,2,4-triazole compounds, such as 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, shows potential in antioxidant and antiradical activities. These compounds have been synthesized and characterized, indicating their promise in this area (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Antimicrobial Applications
Certain 1,2,4-triazole derivatives, similar in structure to the queried compound, have been found to exhibit antimicrobial properties. For instance, compounds synthesized via an iodine(III)-mediated oxidative approach showed potent antibacterial and antifungal activities (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Anticancer Potential
Studies have also explored the use of triazole derivatives in cancer research. For example, organometallic complexes with triazole-pyridine structures have been assessed for their potential as anticancer agents. These studies contribute to the understanding of how such compounds could be used in cancer therapy (Stepanenko et al., 2011).
Drug Delivery Systems
1,2,4-Triazole derivatives have been investigated for their role in drug delivery systems. For instance, studies involving the encapsulation of lipophilic derivatives in water-soluble cages indicate the utility of these compounds in enhancing drug delivery efficiency (Mattsson et al., 2010).
Synthesis and Structural Studies
The synthesis and structural characterization of triazole derivatives, including those similar to the queried compound, have been extensively researched. This includes studies on the crystal structure and theoretical calculations, providing a deeper understanding of their chemical properties and potential applications (Mu et al., 2015).
Catalytic Applications
Research into the catalytic properties of 1,2,4-triazole derivatives has shown their potential in various chemical reactions. For example, they have been used in asymmetric cyclopropanation reactions, demonstrating their utility in synthetic chemistry (Nishiyama et al., 1995).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-5-1-3-12(9-14)11-21-17(23)22(15-6-7-15)16(20-21)13-4-2-8-19-10-13/h1-5,8-10,15H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZTHZTZDNZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

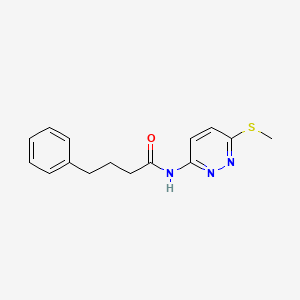
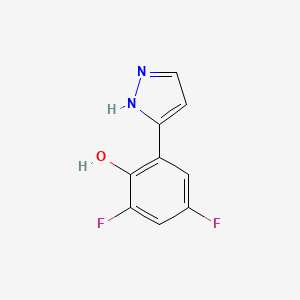
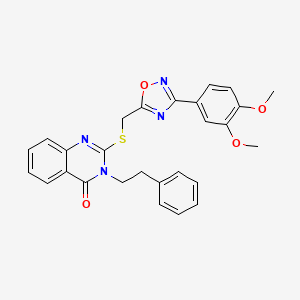
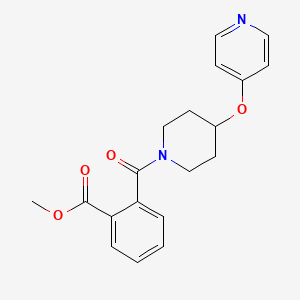
![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

![tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate](/img/structure/B2644258.png)
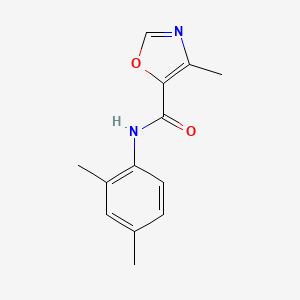
![5-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2644261.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide](/img/structure/B2644264.png)
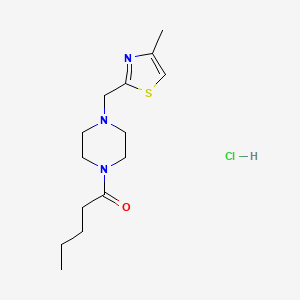
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)

